

Mass spectrometry and fragmentation pattern of Methyl 3-amino-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-amino-5-bromo-2-hydroxybenzoate
Cat. No.:	B176696

[Get Quote](#)

An In-depth Technical Guide on the Mass Spectrometry and Fragmentation Pattern of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel or modified compounds is crucial for their identification and structural elucidation. This guide provides a detailed analysis of the predicted mass spectrometry and fragmentation pattern of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**. Due to the absence of a publicly available mass spectrum for this specific molecule, this guide synthesizes information from the mass spectrometry of structurally related compounds, including aromatic esters, halogenated compounds, and substituted benzoic acids, to propose a likely fragmentation pathway.

Molecular Structure and Properties

Methyl 3-amino-5-bromo-2-hydroxybenzoate is a substituted aromatic ester with the following chemical structure:

Chemical Formula: C₈H₈BrNO₃^[1] Molecular Weight: Approximately 244.97 g/mol (for ⁷⁹Br) and 246.97 g/mol (for ⁸¹Br)^[1]

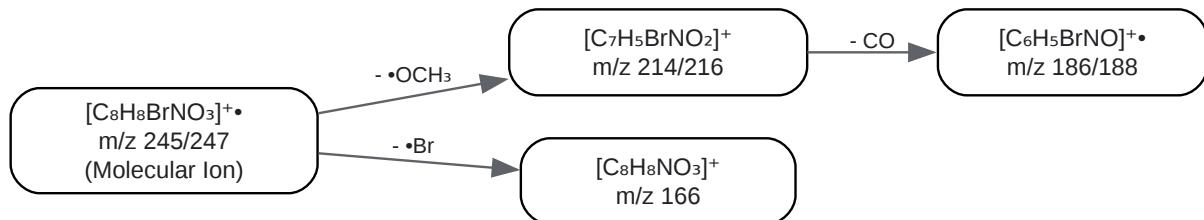
The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance.^[2] This results in a characteristic isotopic pattern for the molecular ion and any

bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[2][3]

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of **Methyl 3-amino-5-bromo-2-hydroxybenzoate** is expected to be characterized by a molecular ion peak cluster around m/z 245 and 247. Electron Ionization (EI) is a common technique for the analysis of small organic molecules and typically induces significant fragmentation.[4][5][6] The proposed fragmentation pattern is based on the established fragmentation rules for aromatic esters, phenols, anilines, and halogenated aromatic compounds.[7][8][9]

The fragmentation of aromatic compounds is often stabilized by the rigid structure of the aromatic ring, leading to prominent molecular ion peaks.[3] However, the substituents on the ring will direct the fragmentation pathways. For esters, a common fragmentation is the loss of the alkoxy group.[10]


Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (⁷⁹ Br/ ⁸¹ Br)	Proposed Ion Structure	Neutral Loss	Notes
245/247	[M] ⁺	-	Molecular ion. The presence of the bromine isotope pattern is a key identifier.
214/216	[M - OCH ₃] ⁺	•OCH ₃ (31 Da)	Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters. [10]
186/188	[M - OCH ₃ - CO] ⁺	•OCH ₃ , CO (59 Da)	Subsequent loss of carbon monoxide from the [M - OCH ₃] ⁺ ion.
166	[M - Br] ⁺	•Br (79/81 Da)	Loss of the bromine radical.
134	[M - Br - OCH ₃ - H] ⁺	•Br, •OCH ₃ , H	Further fragmentation of the [M - Br] ⁺ ion.
106	[C ₇ H ₆ O] ⁺	Br, NH ₂ , CO	A possible fragment arising from more complex rearrangements and multiple losses.
77	[C ₆ H ₅] ⁺	-	Phenyl cation, a common fragment in the mass spectra of aromatic compounds, though may be of lower intensity here due to substituents.

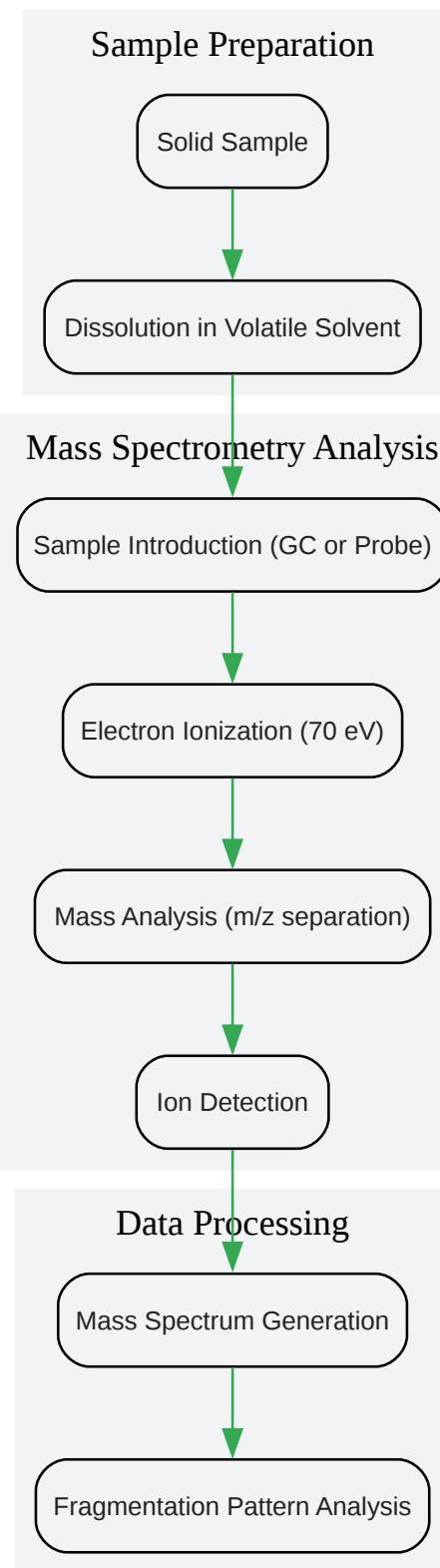
Proposed Fragmentation Pathway

The fragmentation of the **Methyl 3-amino-5-bromo-2-hydroxybenzoate** molecular ion ($[M]^{+}\bullet$) is initiated by the removal of an electron, typically from a non-bonding orbital on the oxygen or nitrogen atoms, or from the aromatic π -system. The resulting radical cation then undergoes a series of cleavage reactions to form more stable fragment ions.

A primary fragmentation pathway is expected to be the loss of the methoxy radical ($\bullet\text{OCH}_3$) from the ester functional group to form a stable acylium ion at m/z 214/216. This ion can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 186/188. Another significant fragmentation pathway could involve the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical ($\bullet\text{Br}$) and the formation of an ion at m/z 166.

[Click to download full resolution via product page](#)

Proposed fragmentation pathway of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**.


Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general experimental protocol for the analysis of a solid organic compound like **Methyl 3-amino-5-bromo-2-hydroxybenzoate** using a standard mass spectrometer with an electron ionization source.

- Sample Preparation:
 - A small amount of the solid sample (typically sub-milligram) is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Alternatively, for direct insertion probe analysis, a small amount of the solid is placed in a capillary tube.

- Instrumentation:
 - A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe can be used.
 - Ion Source: Electron Ionization (EI)
 - Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)[\[4\]](#)
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
 - Detector: Electron Multiplier
- Analysis Procedure:
 - The sample is introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent before entering the mass spectrometer. For a direct insertion probe, the probe is heated to volatilize the sample directly into the ion source.
 - In the ion source, the gaseous molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[\[4\]](#)[\[11\]](#)
 - The resulting positive ions are accelerated and focused into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis:
 - The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
 - The isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity) is a key diagnostic feature.[\[2\]](#)

- The fragmentation pattern is compared with known fragmentation rules and databases to confirm the structure of the compound.

[Click to download full resolution via product page](#)

General experimental workflow for EI-MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-amino-5-bromo-2-hydroxybenzoate | C8H8BrNO3 | CID 15665683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. rroij.com [rroij.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. as.uky.edu [as.uky.edu]
- To cite this document: BenchChem. [Mass spectrometry and fragmentation pattern of Methyl 3-amino-5-bromo-2-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176696#mass-spectrometry-and-fragmentation-pattern-of-methyl-3-amino-5-bromo-2-hydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com